molecular formula C34H50O6Si B604991 4-oxo-27-TBDMS Withaferin A

4-oxo-27-TBDMS Withaferin A

Cat. No.: B604991
M. Wt: 582.8 g/mol
InChI Key: RZWFBNOFUAHADD-VTYRCZOESA-N
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Description

4-oxo-27-TBDMS Withaferin A is a derivative of the steroidal lactone withaferin A, which is known for its anticancer activity. This compound has shown cytotoxicity towards A2780 ovarian cancer cells, making it a promising candidate for cancer research .

Scientific Research Applications

4-oxo-27-TBDMS Withaferin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Target of Action

4-oxo-27-TBDMS Withaferin A is a derivative of the steroidal lactone withaferin A . It has been found to be cytotoxic to A2780 ovarian cancer cells . . This suggests that the compound’s primary targets are likely to be specific to the A2780 ovarian cancer cells.

Mode of Action

It is known to induce dna fragmentation in a2780 cells . This suggests that the compound interacts with its targets in a way that leads to DNA damage, which can result in cell death.

Pharmacokinetics

Its solubility in dmf and dmso suggests that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the induction of DNA fragmentation in A2780 ovarian cancer cells . This leads to cell death, which can inhibit the growth of the cancer.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-27-TBDMS Withaferin A involves the modification of withaferin AThe reaction conditions typically involve the use of reagents such as tert-butyldimethylsilyl chloride and a base like imidazole in an organic solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same synthetic routes. Optimization of reaction conditions and purification processes would be crucial for industrial production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-27-TBDMS Withaferin A undergoes various types of chemical reactions, including:

    Oxidation: The introduction of the 4-oxo group is an example of an oxidation reaction.

    Substitution: The protection of the 27-hydroxy group with a TBDMS group is a substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.

    Substitution: TBDMS chloride and imidazole in an organic solvent are commonly used for the protection of hydroxyl groups.

Major Products

The major product of these reactions is this compound itself, which is characterized by the presence of the 4-oxo group and the TBDMS-protected 27-hydroxy group .

Comparison with Similar Compounds

Similar Compounds

    Withaferin A: The parent compound, known for its broad-spectrum anticancer activity.

    4-oxo Withaferin A: Another derivative with similar anticancer properties but without the TBDMS protection.

Uniqueness

4-oxo-27-TBDMS Withaferin A is unique due to the presence of both the 4-oxo group and the TBDMS-protected 27-hydroxy group. This modification enhances its stability and selectivity towards certain cancer cell lines, making it a valuable compound for targeted cancer therapy research .

Properties

IUPAC Name

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWFBNOFUAHADD-VTYRCZOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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